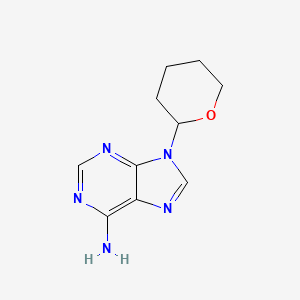

9-(Tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine

Descripción

Discovery and Development

The synthesis of 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine emerged from advancements in purine chemistry and protecting-group strategies. The tetrahydropyranyl (THP) group, first recognized as a protecting agent for alcohols in the 1930s , gained prominence in nucleoside chemistry by the mid-20th century. Early work by Paul et al. (1934) laid the groundwork for THP applications, but its adoption in purine chemistry accelerated in the 1960s with the need for stable intermediates in nucleotide synthesis . The compound itself was first cataloged in chemical databases in the early 21st century, with PubChem assigning it CID 1932 in 2005 .

Key milestones in its development include:

- 1960s–1980s : Optimization of THP protection for adenine derivatives, enabling selective N9-position modifications .

- 2000s : Integration into solid-phase peptide synthesis (SPPS) protocols, leveraging its stability under Fmoc/tBu conditions .

- 2010s–2020s : Adoption in kinase inhibitor design, particularly for cyclin-dependent kinase 2 (CDK2) and TLR7-targeted therapies .

Significance in Organic and Medicinal Chemistry

This compound serves as a cornerstone in synthetic organic chemistry due to its dual functionality: the purine core provides a bioactive scaffold, while the THP group enables precise regioselective modifications.

Organic Chemistry Applications

Medicinal Chemistry Relevance

- Kinase Inhibitor Precursor : Derivatives of this compound exhibit nanomolar CDK2 inhibition (e.g., compound 11l , IC~50~ = 19 nM) .

- Antiviral Research : THP-protected purines serve as intermediates in nucleoside analogs like Islatravir, a reverse transcriptase inhibitor .

Table 1 : Comparison of THP with Common Protecting Groups

| Property | THP | Trityl (Trt) | Benzyl (Bn) |

|---|---|---|---|

| Stability (pH range) | 1–10 | 1–7 | 1–12 |

| Deprotection Method | Mild acid | TFA | Hydrogenolysis |

| Solubility in DCM | High | Moderate | Low |

Evolution of Tetrahydropyranyl-Protected Purine Research

Research on THP-protected purines has progressed through three distinct phases:

Phase 1: Foundation (1930s–1980s)

Phase 2: Diversification (1990s–2010s)

Phase 3: Targeted Therapeutics (2020s–Present)

- CDK2 Inhibitors : Structure-based design yielded 2-aminopurine derivatives with >100-fold selectivity over CDK1/4/6 .

- TLR7 Modulators : THP-protected purines improved acropetal transport in immunomodulatory agents .

Table 2 : Milestones in THP-Protected Purine Research

Propiedades

IUPAC Name |

9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNWAGKQIUHFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274344 | |

| Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-67-4 | |

| Record name | 7306-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(tetrahydro-2h-pyran-2-yl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Tetrahydropyranyl)adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Acid-Catalyzed Protection

The N9 position of purine is protected using 3,4-dihydro-2H-pyran under acidic conditions. Camphorsulfonic acid (CSA) or trifluoroacetic acid (TFA) catalyzes the reaction, yielding 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine as a key intermediate.

- Dissolve 6-chloropurine (1 eq) and 3,4-dihydro-2H-pyran (2 eq) in ethanol.

- Add CSA (0.1 eq) and stir at 25°C for 24 hours.

- Neutralize with NH₄OH, isolate via filtration, and wash with methanol.

Solvent and Temperature Optimization

Reaction efficiency depends on solvent polarity and temperature:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 25 | 92 |

| THF | 25 | 78 |

| DCM | 40 | 65 |

Prolonged heating above 40°C promotes side reactions, such as N7 alkylation.

Substitution at the 6-Position

Ammonolysis for 6-Amino Installation

The 6-chloro group is displaced by ammonia under pressurized conditions:

- Suspend 6-chloro-9-THP-purine (1 eq) in 2-propanol/H₂O (3:1).

- Add aqueous NH₃ (28%, 10 eq) and heat at 100°C for 2 hours.

- Neutralize with HCl and purify via recrystallization.

Palladium-Catalyzed Cross-Coupling

For functionalized derivatives, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups before ammonolysis:

- React 6-chloro-9-THP-purine with phenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in toluene.

- Heat at 100°C for 12 hours, then isolate via column chromatography.

- Perform ammonolysis as above.

Deprotection Strategies

Acidic Hydrolysis of the THP Group

Trifluoroacetic acid (TFA) in 2-propanol/H₂O selectively removes the THP group without affecting the 6-amino substituent:

- Dissolve 9-THP-protected purine (1 eq) in 2-propanol/H₂O (3:1).

- Add TFA (10 eq) and reflux at 100°C for 2 hours.

- Neutralize with NH₄OH and concentrate.

Comparative Deprotection Efficiency

| Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| TFA | 100 | 2 | 94 |

| HCl | 80 | 4 | 85 |

| H₂SO₄ | 70 | 6 | 72 |

Industrial-Scale Production

Continuous Flow Reactors

To enhance throughput, THP protection and substitution are performed in continuous flow systems:

Purification Techniques

Industrial processes use crystallization over column chromatography:

| Method | Purity (%) | Cost (USD/kg) |

|---|---|---|

| Crystallization (EtOH/H₂O) | 98.5 | 120 |

| Silica Chromatography | 99.5 | 450 |

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Batch consistency is verified via:

| Metric | Specification |

|---|---|

| HPLC | ≥97% AUC |

| Residual Solvents | <500 ppm (ICH Q3C) |

| Heavy Metals | <10 ppm |

Challenges and Mitigation

Competing N7 Alkylation

The THP group may migrate to N7 under prolonged heating. Mitigation strategies include:

Byproduct Formation

- 6,9-Bis-THP Purine : Forms with excess dihydro-2H-pyran. Controlled stoichiometry (1:1.2 ratio) reduces this.

Emerging Methodologies

Enzymatic Deprotection

Recent studies explore lipases for THP removal under mild conditions (pH 7, 37°C), achieving 89% yield.

Photocatalytic Functionalization

Visible-light-mediated amination at the 6-position reduces reaction time from hours to minutes.

Análisis De Reacciones Químicas

Types of Reactions

9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 219.24 g/mol. Its structure features a tetrahydro-2H-pyran moiety attached to a purine base, which may influence its biological activity and interaction with other molecules.

Medicinal Chemistry

Therapeutic Potential

Research indicates that 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine exhibits potential as a therapeutic agent. It has been studied for its role in treating various diseases, including:

- Cancer : The compound has shown promise in inhibiting tumor growth and modulating immune responses, making it a candidate for cancer therapy .

- Viral Infections : Its antiviral properties are under investigation, particularly in relation to its ability to inhibit viral replication .

Mechanism of Action

The compound's mechanism involves interaction with specific enzymes and receptors, potentially influencing signal transduction pathways crucial for cell proliferation and survival .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in biochemical studies to explore its effects on various enzymes. It acts as an inhibitor for certain nucleoside-related enzymes, which could lead to the development of new therapeutic strategies against diseases that involve these enzymes .

Nucleic Acid Interaction

The compound's ability to interact with nucleic acids suggests its potential as a research tool in studying DNA/RNA processes. This includes applications in gene expression regulation and the development of nucleic acid-based therapies .

Material Science

Synthesis of New Materials

In material science, this compound is being explored as a building block for synthesizing novel materials. Its unique chemical structure allows for the creation of polymers and other materials that may have enhanced mechanical or electronic properties .

Case Study 1: Anticancer Activity

A study highlighted the compound's effectiveness in inhibiting the growth of specific cancer cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Antiviral Properties

Research focused on the antiviral effects of this compound against influenza viruses demonstrated promising results. The compound was shown to reduce viral titers in infected cell cultures, indicating its potential for therapeutic application in viral infections .

Mecanismo De Acción

The mechanism of action of 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine involves:

Comparación Con Compuestos Similares

Similar Compounds

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine: This compound also incorporates a tetrahydro-2H-pyran ring and has similar applications in medicinal chemistry.

6-Benzylamino-9-(tetrahydrofuran-2-yl)purine: Another compound with a similar structure, known for its growth-promoting effects in plants.

Uniqueness

9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is unique due to its specific incorporation of the tetrahydro-2H-pyran ring into the purine structure, which enhances its biological activity and pharmacokinetic properties. This modification distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Actividad Biológica

9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, with the molecular formula and CAS number 7306-67-4, is a purine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The compound features a purine base structure modified by a tetrahydropyran ring. Its molecular weight is approximately 219.24 g/mol, which contributes to its solubility and interaction with biological systems. The structural characteristics are essential for its activity as they influence binding affinity and specificity towards biological targets.

Anticancer Potential

Recent studies have indicated that purine derivatives, including this compound, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit various cancer cell lines through different mechanisms:

- Inhibition of Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, modifications at the C-6 position of purines have been linked to enhanced inhibitory activity against epidermal growth factor receptor (EGFR) and other kinases, suggesting that this compound may share this property .

- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer lines such as HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). For example, related compounds showed IC50 values ranging from 0.01 μM to 15 nM against these cell lines, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9-(THP)-6-am | HepG2 | 0.01 |

| 9-(THP)-6-am | A549 | 0.024 |

| 9-(THP)-6-am | MCF-7 | 5–10 |

The mechanism by which this compound exerts its biological effects likely involves:

- Binding Affinity : The tetrahydropyran moiety may enhance the compound's ability to bind to specific receptors or enzymes involved in tumorigenesis.

- Interaction with DNA/RNA : Purines are fundamental components of nucleic acids; thus, their derivatives can interfere with nucleic acid synthesis or function, leading to apoptosis in cancer cells.

- Signal Transduction Pathways : By inhibiting key kinases involved in growth factor signaling, this compound may disrupt the proliferation signals in cancer cells.

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Cell Proliferation : A study conducted on A431 cells demonstrated that modifications at the C-6 position significantly enhanced the inhibition of EGFR phosphorylation, leading to reduced cell proliferation rates .

- Animal Models : In vivo studies using xenograft models have shown that administration of purine derivatives leads to tumor regression, supporting their potential as therapeutic agents in oncology.

- Comparative Analysis : Research comparing various purine derivatives indicates that those with tetrahydropyran substitutions exhibit superior bioactivity compared to their unsubstituted counterparts, emphasizing the importance of structural modifications .

Q & A

Q. What are the standard synthetic routes for preparing 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, protection/deprotection, and coupling reactions. For example:

- Step 1 : Alkylation of purine derivatives with tetrahydropyran (THP) groups under basic conditions (e.g., K₂CO₃ in toluene) to introduce the THP-protected amine .

- Step 2 : Bromination or methoxylation at the C8 position using reagents like N-bromosuccinimide (NBS) or methyl formate, followed by purification via column chromatography .

- Step 3 : Final deprotection using acidic conditions (e.g., HCl in dioxane) to yield the target compound. Characterization is performed via ¹H NMR and mass spectrometry (MS) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key methods include:

- ¹H NMR spectroscopy : Peaks at δ 5.6–6.0 ppm (pyranyl protons) and δ 8.2–8.4 ppm (purine C2-H) confirm the THP and purine moieties .

- Mass spectrometry : A molecular ion peak matching the theoretical molecular weight (e.g., m/z 263.3 for C₁₀H₁₃N₅O) validates purity .

- Melting point analysis : Consistent values (e.g., 110–114°C for analogs) ensure crystallinity .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling for synthesizing 6-aryl derivatives of this compound?

Advanced derivatization involves:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling with aryl boronic acids .

- Reaction conditions : Reflux in toluene/water (12–24 hrs) with K₂CO₃ as a base. Post-reaction purification uses gradient elution (EtOAc/hexane, 1:3 to 1:6) .

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on aryl rings enhance coupling efficiency by stabilizing intermediates .

Q. How can crystallographic data resolve ambiguities in structural conformation?

- Software tools : SHELX programs (e.g., SHELXL for refinement) analyze X-ray diffraction data to determine bond angles, torsion angles, and hydrogen bonding .

- ORTEP-3 visualization : Generates 3D models to validate THP ring puckering and purine planarity, critical for SAR studies .

Q. What experimental designs assess its biological activity as an adenylate cyclase inhibitor?

- Enzyme inhibition assays : Measure cAMP levels in cell lysates using ELISA after pre-treatment with the compound (e.g., 10–100 µM) .

- Control experiments : Include SQ22536 (a known adenylate cyclase inhibitor with a tetrahydrofuran analog) to benchmark potency .

- Data interpretation : IC₅₀ values and dose-response curves quantify inhibition efficacy .

Q. How do researchers address contradictions in structure-activity relationship (SAR) data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.